Product packaging for 2,6-Dichloroimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 112581-77-8)

2,6-Dichloroimidazo[1,2-b]pyridazine

カタログ番号: B047463
CAS番号: 112581-77-8
分子量: 188.01 g/mol
InChIキー: MGNCSIAIZSTMHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,6-Dichloroimidazo[1,2-b]pyridazine (CAS 112581-77-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors. Its molecular formula is C 6 H 3 Cl 2 N 3 , with a molecular weight of 188.01 g/mol . The compound is characterized by a dichlorinated imidazo[1,2-b]pyridazine core structure, which serves as a privileged scaffold in drug discovery . The primary research value of this compound lies in its role as a key synthetic intermediate for the preparation of potent Transforming Growth Factor-β Activated Kinase 1 (TAK1) inhibitors. Recent studies have demonstrated that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, synthesized from this core structure, inhibit TAK1 at nanomolar concentrations . TAK1 is a serine/threonine kinase constitutively upregulated in multiple myeloma (MM), playing a crucial role in cell growth, differentiation, and apoptosis via regulation of NF-κB, p38MAPK, ERK, and STAT3 signaling pathways . Lead compounds derived from this scaffold have shown exceptional activity against multiple myeloma cell lines, with GI 50 values as low as 30 nM, significantly surpassing the activity of previously known TAK1 inhibitors like takinib . From a synthetic chemistry perspective, the two chlorine atoms at the 2 and 6 positions of the heterocyclic system provide distinct reactive sites for selective functionalization, enabling modular drug discovery approaches. Researchers have successfully employed nucleophilic aromatic substitution (S N Ar) at the C6 position, followed by Suzuki-Miyaura cross-coupling reactions with aromatic boronic acids to introduce diverse aryl substituents . This synthetic flexibility allows for extensive structure-activity relationship studies. The compound's density is approximately 1.69 g/cm³, and it is typically supplied as a white to off-white powder . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8

特性

IUPAC Name

2,6-dichloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCSIAIZSTMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560103
Record name 2,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-77-8
Record name 2,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Mechanism and Optimization

The reaction proceeds via alkylation of the pyridazine nitrogen adjacent to the amino group, followed by intramolecular cyclization. The halogen (X = Br, Cl) in the α-position of the ketone acts as a leaving group, facilitating ring closure. A critical factor is the use of a halogen substituent on the pyridazine ring (e.g., 6-chloro) to direct alkylation to the desired nitrogen atom, preventing regioisomer formation. For example, 3-amino-6-chloropyridazine reacts with α-bromo-2-chloroacetone in the presence of sodium bicarbonate to yield 2,6-dichloroimidazo[1,2-b]pyridazine. The 6-chloro group on the pyridazine ensures selective alkylation at the nitrogen adjacent to the amino group, while the α-chloro substituent on the ketone introduces the 2-chloro group on the imidazole ring.

Key Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: Sodium bicarbonate or potassium carbonate

  • Temperature: 50–100°C

  • Yield: 40–65% (estimated from analogous reactions)

Nickel-Catalyzed Cross-Coupling Reactions

A less conventional but efficient route employs nickel-catalyzed cross-coupling to introduce chloro substituents. This method is particularly valuable for late-stage functionalization or when working with sensitive intermediates.

Procedure and Substrate Scope

In a representative protocol, 1,3-bis[(diphenylphosphino)propane]dichloronickel(II) catalyzes the coupling of a halogenated imidazo[1,2-b]pyridazine precursor with a chlorine source. For instance, 2-bromo-6-chloroimidazo[1,2-b]pyridazine reacts with lithium chloride in tetrahydrofuran (THF) at 10–60°C for 4 hours, yielding this compound with a 48.2% isolated yield. The reaction tolerates a range of solvents, but THF optimizes catalyst activity and solubility.

Advantages :

  • Avoids harsh chlorinating agents (e.g., POCl₃)

  • Compatible with thermally labile substrates

Post-Synthesis Chlorination

Chlorination of pre-formed imidazo[1,2-b]pyridazine derivatives offers an alternative pathway, particularly when direct cyclization is challenging.

Electrophilic Aromatic Substitution

Treating 2-unsubstituted-6-chloroimidazo[1,2-b]pyridazine with chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the second chlorine atom at position 2. The reaction typically requires a Lewis acid catalyst (e.g., FeCl₃) and occurs under anhydrous conditions in dichloromethane or chloroform.

Limitations :

  • Risk of over-chlorination or side reactions

  • Moderate yields (30–50%) due to competing decomposition

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages, limitations, and optimal use cases for each method:

Method Conditions Yield Key Advantages Limitations
α-Haloketone CondensationDMF, NaHCO₃, 50–100°C40–65%High regioselectivity; scalableRequires halogenated ketone precursors
Nickel-Catalyzed CouplingTHF, Ni catalyst, 10–60°C48.2%Mild conditions; functional group toleranceLimited substrate scope
Post-Synthesis ChlorinationSO₂Cl₂, FeCl₃, CH₂Cl₂, 0–25°C30–50%Flexibility in late-stage modificationLow yields; side reactions

化学反応の分析

Types of Reactions: 2,6-Dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

作用機序

The mechanism of action of 2,6-Dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .

類似化合物との比較

Comparison with Similar Imidazo[1,2-b]Pyridazine Derivatives

Key Insights :

  • Chlorine substituents (as in 2,6-dichloro) enhance electrophilicity, facilitating cross-coupling reactions .
  • Nitro and amino groups (e.g., Compound 5c) significantly boost AChE inhibitory activity due to hydrogen bonding with catalytic sites .
  • Bulkier substituents (e.g., piperazine, phenyl) improve kinase selectivity (e.g., IKKβ, Trk) by occupying hydrophobic pockets .
Pharmacological Activity Comparison
AChE Inhibition and Anti-Proliferative Effects
  • Compound 5c : Exhibits dose-dependent cytotoxicity (34–89% cell death at 10–100 µM) in neuroblastoma cells by disrupting cell cycle progression (G1/S arrest) .
Antimicrobial and Antiparasitic Activity
  • 2-Phenyl derivatives : Outperform ivermectin in nematode lethality (LD₉₉ = 30 nM) by targeting parasite-specific kinases .
  • 6-Pyrrolidin-1-yl derivatives : Show moderate antifungal activity (C. albicans MIC = 12.5 µg/mL) via membrane disruption .
Chemical Reactivity and Stability
  • Electron-Withdrawing Groups (Cl, NO₂): Increase stability under acidic conditions but reduce solubility .
  • Electron-Donating Groups (Me, NH₂) : Improve aqueous solubility but may lower thermal stability .

生物活性

2,6-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H3Cl2N3C_6H_3Cl_2N_3 and is characterized by a fused imidazole and pyridazine ring system. The presence of chlorine atoms at the 2 and 6 positions contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interactions with various biological targets:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. By modulating kinase activity, it can influence processes such as cell proliferation and apoptosis .
  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimicrobial properties against various pathogens, including bacteria and protozoa. For example, studies have demonstrated its efficacy against Leishmania donovani and Trypanosoma brucei, with submicromolar activity observed in vitro .
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to inhibit inflammatory pathways, making them candidates for treating autoimmune diseases. They may act by inhibiting B-cell receptor signaling pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological Activity Target/Pathway EC50/IC50 Values Reference
AntimicrobialLeishmania donovaniEC50 = 0.38 µM
AntimicrobialTrypanosoma bruceiEC50 = 0.95 µM
Kinase InhibitionVarious kinasesIC50 = 0.5-1 µM
Anti-inflammatoryB-cell receptor signalingIC50 = 0.1 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of this compound against Leishmania species. The compound demonstrated potent activity with an EC50 value significantly lower than that of standard treatments like amphotericin B, indicating its potential as an alternative therapeutic agent for parasitic infections.
  • Cancer Research : In cancer models, derivatives of this compound were tested for their ability to inhibit tumor growth through kinase inhibition. Results showed a marked reduction in tumor cell viability at low concentrations, suggesting that these compounds could be developed into effective anticancer agents.
  • Inflammatory Disease Models : In vivo studies using animal models of arthritis indicated that treatment with this compound derivatives resulted in reduced inflammation and joint damage compared to controls, highlighting their therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Dichloroimidazo[1,2-b]pyridazine and its derivatives?

  • Methodological Answer : The synthesis often involves cyclocondensation reactions between halogenated pyridazines and functionalized imidazoles. For example, palladium-catalyzed direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl halides is a key strategy (e.g., using Pd(OAc)₂ with XPhos ligand in pentan-1-ol at 100°C) . Derivatives like 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be synthesized via bromination for subsequent cross-coupling reactions .

Q. How can structural characterization of this compound derivatives be validated?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm substituent positions and purity. X-ray crystallography is critical for resolving ambiguous regiochemistry, as seen in imidazo[1,2-a]pyrimidine analogs . Mass spectrometry (HRMS) and elemental analysis further validate molecular formulae .

Q. What initial biological screening approaches are suitable for this compound class?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., c-Met/VEGFR2) due to structural similarity to imidazo[1,2-b]pyridazine-based inhibitors. Use fluorescence polarization assays for binding affinity studies, referencing protocols from dual kinase inhibitor evaluations .

Advanced Research Questions

Q. How can regioselectivity challenges in Pd-catalyzed direct arylation be addressed?

  • Methodological Answer : Optimize solvent (e.g., DMA vs. pentan-1-ol), ligand (XPhos), and temperature to favor C3-arylation over competing sites. If direct C2 functionalization fails (as observed in some cases), employ a two-step approach: bromination at C2 followed by Suzuki-Miyaura coupling with aryl boronic acids (yields >85%) .

Q. What strategies mitigate poor solubility in biological assays for hydrophobic derivatives?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., carboxylic acids at C3) or formulate with co-solvents like DMSO/PEG-400. For example, 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives exhibit improved solubility due to ionizable groups .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for kinase inhibitors?

  • Methodological Answer : Use crystallographic data to validate binding modes. For instance, imidazo[1,2-b]pyridazine derivatives with meta-substituted aryl groups show enhanced c-Met inhibition due to better hydrophobic pocket fit, while ortho-substituents sterically hinder binding . Reconcile discrepancies by comparing in vitro vs. cellular activity using phospho-kinase assays.

Q. What analytical techniques detect trace impurities in halogenated derivatives?

  • Methodological Answer : Employ HPLC-MS with a C18 column (ACN/water + 0.1% formic acid) to identify dehalogenated byproducts. For example, 6-chloroimidazo[1,2-b]pyridazin-3-amine may show a ~0.5% impurity peak at 4.2 min, resolvable via preparative TLC .

Data Contradiction Analysis

Q. Why do some Suzuki reactions fail despite optimal conditions?

  • Case Study : Aryl boronic acids with electron-withdrawing groups (e.g., nitro) may require pre-activation with K2_2CO3_3 or elevated temperatures (80–100°C). In one study, 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine failed direct C2-arylation but succeeded via a brominated intermediate . Troubleshoot by verifying boronic acid purity and Pd catalyst stability.

Q. How to address inconsistent biological activity across cell lines?

  • Case Study : Differences in cell membrane permeability (e.g., brain-penetrant CRF receptor antagonists like 2,6-dimethyl derivatives) require logP optimization. Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with efficacy in neuronal vs. peripheral models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroimidazo[1,2-b]pyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。